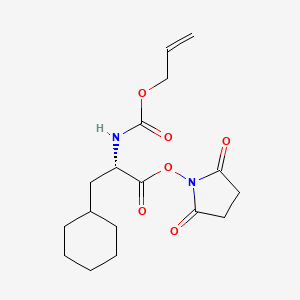
2-Ethoxy-4-ethynyl-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, characterized by the presence of ethoxy, ethynyl, and fluorine substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethynyl-1-fluorobenzene typically involves the following steps:
Ethynylation: The introduction of an ethynyl group to the benzene ring can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and ethoxy positions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Coupling Reactions: The ethynyl group allows for various coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in etherification reactions.
Fluorinating Agents: Such as NFSI for introducing fluorine atoms.
Major Products:
Substituted Benzenes: Depending on the reaction conditions, various substituted benzene derivatives can be formed.
Carbonyl Compounds: From oxidation reactions.
Alkenes and Alkanes: From reduction reactions.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-ethynyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-ethynyl-1-fluorobenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming stable intermediates.
Coupling Reactions: The ethynyl group facilitates coupling reactions, allowing the formation of carbon-carbon bonds.
Fluorescence: The presence of the fluorine atom can enhance the compound’s fluorescence properties, making it useful in imaging applications.
Comparación Con Compuestos Similares
1-Ethynyl-2-fluorobenzene: Similar structure but lacks the ethoxy group.
2-Ethoxy-1-fluorobenzene: Similar structure but lacks the ethynyl group.
4-Ethynyl-1-fluorobenzene: Similar structure but lacks the ethoxy group.
Uniqueness: 2-Ethoxy-4-ethynyl-1-fluorobenzene is unique due to the combination of ethoxy, ethynyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
2-ethoxy-4-ethynyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXIGLDPYAVJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B8170482.png)












